molecular formula C8H9ClO B076255 1-(2-Chlorophenyl)ethanol CAS No. 13524-04-4

1-(2-Chlorophenyl)ethanol

Cat. No.: B076255
CAS No.: 13524-04-4
M. Wt: 156.61 g/mol
InChI Key: DDUBOVLGCYUYFX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethanol is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of phenylethanol, characterized by the presence of a chlorine atom at the ortho position of the benzene ring. This compound is of significant interest due to its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

1-(2-Chlorophenyl)ethanol (CPE) is a compound of health and environmental concern due to its toxicity and its use as an intermediate in pharmaceutical manufacturing .

Mode of Action

It is known that CPE acts in the central nervous system (CNS) rather than directly on skeletal muscle .

Biochemical Pathways

CPE is effectively dechlorinated to 1-phenyl ethanol (PE) accompanied by the equivalent release of chloride . This process is catalyzed by Pd/Fe bimetal . The extent of CPE dechlorination increased with temperature, Fe dosage, and Pd loading . A decrease in solution pH increased CPE dechlorination, presumably from an increase in hydrogen production .

Pharmacokinetics

It is known that the dechlorination of cpe to pe follows pseudo-first-order kinetics with an activation energy of 567 kJ/mol .

Result of Action

The results of toxicity testing showed that CPE was very toxic to Chlorella, whereas PE showed little toxicity . The toxicity of the reaction solution declined gradually and the promoting effects on Chlorella intensified consequently with the dechlorination process .

Action Environment

The reductive dechlorination of CPE to PE by Pd/Fe was a detoxification process . It may be used to effectively reduce the toxicological effects of CPE-contaminated wastewater, thereby enhancing the performance of subsequent biological processes in wastewater treatment . The environmental factors such as temperature, Fe dosage, Pd loading, and solution pH significantly influence the dechlorination process .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-Chlorophenyl)ethanol are not fully understood. It is known that this compound can participate in various biochemical reactions. For instance, it has been used in the synthesis of (S)-1-(2-chlorophenyl)ethanol, a process that involves the enzyme ketoreductase

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that the compound can be used in the synthesis of (S)-1-(2-chlorophenyl)ethanol, which has been shown to have significant effects on cellular function. For example, in a study involving the bacterium Escherichia coli, it was found that the presence of (S)-1-(2-chlorophenyl)ethanol led to improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol .

Molecular Mechanism

It is known that the compound can participate in reactions involving the enzyme ketoreductase . This suggests that this compound may exert its effects at the molecular level through interactions with this enzyme.

Temporal Effects in Laboratory Settings

In a study involving the bacterium Escherichia coli, it was found that the presence of (S)-1-(2-chlorophenyl)ethanol led to improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol over a period of 14 hours .

Metabolic Pathways

It is known that the compound can participate in reactions involving the enzyme ketoreductase , suggesting that it may be involved in metabolic pathways related to this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the compound is often produced via the catalytic hydrogenation of 2-chloroacetophenone. This method employs a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chlorophenyl)ethanol has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Chlorophenylethanol: Similar in structure but lacks the hydroxyl group at the ortho position.

    2-Chloroacetophenone: An oxidized form of 1-(2-Chlorophenyl)ethanol.

    2-Chlorophenylethane: A reduced form of this compound

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of both the hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884623
Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13524-04-4
Record name 1-(2-Chlorophenyl)ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-chloro-alpha-methyl-
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Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
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Record name Benzenemethanol, 2-chloro-.alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502
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Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (0.5 mg, 1 μmol, 0.25 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in methanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, o-chloroacetophenone (0.8 mmol), methanol (2 mL) and a solution of sodium t-butoxide in methanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (40 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(o-chlorophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(2-Chlorophenyl)ethanol in organic synthesis?

A1: this compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals, particularly polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. [, ]

Q2: Can you describe a cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol?

A2: A cost-effective method for producing (S)-1-(2-Chlorophenyl)ethanol involves using Escherichia coli cells genetically engineered to express genes from Candida tenuis (xylose reductase) and Candida boidinii (formate dehydrogenase). This biocatalytic approach allows for the reduction of ortho-chloroacetophenone with high enantioselectivity (ee >99.9%) and yield (96%). This method significantly reduces production costs compared to traditional chemical synthesis. [, ]

Q3: Are there alternative biocatalysts for (S)-1-(2-Chlorophenyl)ethanol production?

A3: Yes, besides engineered E. coli, native microorganisms like Candida tenuis and Pichia stipitis exhibit inherent xylose reductase activity, enabling them to reduce ortho-chloroacetophenone to (S)-1-(2-Chlorophenyl)ethanol. These native hosts offer advantages in process development by eliminating the need for extensive strain engineering. []

Q4: What strategies can be employed to enhance the efficiency of (S)-1-(2-Chlorophenyl)ethanol bioproduction?

A4: Process intensification techniques such as in situ substrate supply and product removal using a solvent like hexane can significantly improve biocatalyst stability and productivity. This is particularly crucial as the biocatalyst can be sensitive to the accumulating product. [, ] Additionally, optimizing the expression of the ketoreductase and formate dehydrogenase enzymes involved in the bioreduction process in E. coli can further enhance catalytic efficiency. []

Q5: How can the catalytic efficiency of enzymes involved in (S)-1-(2-Chlorophenyl)ethanol synthesis be improved?

A5: Fine-tuning the substrate binding mode of carbonyl reductases, such as BaSDR1, through targeted mutagenesis can significantly enhance their catalytic efficiency without compromising enantioselectivity. For instance, mutations like Q139S and D253Y in BaSDR1 led to a nine-fold improvement in catalytic efficiency for ortho-haloacetophenone reduction. []

Q6: What advanced immobilization strategies can be employed for multi-enzyme cascade biocatalysis in (S)-1-(2-Chlorophenyl)ethanol production?

A6: Precision co-immobilization of multiple enzymes on solid supports can be achieved using techniques like SpyTag/SpyCatcher binding and genetic incorporation of non-canonical amino acids. This approach allows for the ordered layering of enzymes, like alcohol dehydrogenase and aldo-keto reductase, enabling efficient cascade biocatalysis for (S)-1-(2-Chlorophenyl)ethanol synthesis with in situ NADPH regeneration. []

Q7: Can this compound be broken down into less harmful compounds?

A7: Yes, catalytic dechlorination using Palladium/Iron (Pd/Fe) bimetal can effectively remove chlorine from this compound, transforming it into the less toxic 1-phenylethanol. This process, stimulated by higher temperatures, Fe dosage, and Pd loading, offers a detoxification strategy for this compound contaminated wastewater. []

Q8: How is the enantiomeric purity of this compound determined?

A8: High-performance liquid chromatography (HPLC) using chiral stationary phases like amylose tris-(3-chlorophenylcarbamate) is a common method for separating and quantifying the enantiomers of this compound, providing valuable information about its enantiomeric purity. []

Q9: Are there any known applications of this compound beyond pharmaceuticals?

A9: While primarily known as a pharmaceutical intermediate, this compound's role as a chiral building block extends its utility to other areas of organic synthesis. Its derivatives, like planar chiral ruthenium complexes formed via reaction with [Cp*Ru(CH3CN)3][OTf], hold potential in asymmetric catalysis. []

Q10: What are the environmental concerns regarding this compound?

A10: The toxicity of this compound to aquatic organisms like Chlorella highlights the need for effective treatment of contaminated water streams. [] Research into the environmental fate, bioaccumulation potential, and long-term effects of this compound is essential to mitigate any negative impacts.

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